Cas no 1553224-34-2 (3-amino-2-(2-methoxy-3-methylphenyl)-2-methylpropan-1-ol)

3-Amino-2-(2-methoxy-3-methylphenyl)-2-methylpropan-1-ol is a chiral amino alcohol derivative with potential applications in pharmaceutical synthesis and asymmetric catalysis. Its structural features, including a methoxy-substituted aromatic ring and a tertiary alcohol group, contribute to its utility as a building block for bioactive compounds. The presence of both amino and hydroxyl functionalities allows for versatile reactivity, enabling use in the preparation of ligands or intermediates for drug development. The methyl and methoxy substituents enhance steric and electronic modulation, making it valuable for fine-tuning molecular interactions. This compound is typically handled under controlled conditions due to its reactive amine group, ensuring stability in synthetic processes.
3-amino-2-(2-methoxy-3-methylphenyl)-2-methylpropan-1-ol structure
1553224-34-2 structure
Product name:3-amino-2-(2-methoxy-3-methylphenyl)-2-methylpropan-1-ol
CAS No:1553224-34-2
MF:C12H19NO2
MW:209.2847635746
CID:6316235
PubChem ID:83820692

3-amino-2-(2-methoxy-3-methylphenyl)-2-methylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-2-(2-methoxy-3-methylphenyl)-2-methylpropan-1-ol
    • EN300-1785088
    • 1553224-34-2
    • Inchi: 1S/C12H19NO2/c1-9-5-4-6-10(11(9)15-3)12(2,7-13)8-14/h4-6,14H,7-8,13H2,1-3H3
    • InChI Key: WGUDLBSRJRXASN-UHFFFAOYSA-N
    • SMILES: OCC(C)(CN)C1C=CC=C(C)C=1OC

Computed Properties

  • Exact Mass: 209.141578849g/mol
  • Monoisotopic Mass: 209.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 55.5Ų

3-amino-2-(2-methoxy-3-methylphenyl)-2-methylpropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1785088-0.1g
3-amino-2-(2-methoxy-3-methylphenyl)-2-methylpropan-1-ol
1553224-34-2
0.1g
$1119.0 2023-09-19
Enamine
EN300-1785088-2.5g
3-amino-2-(2-methoxy-3-methylphenyl)-2-methylpropan-1-ol
1553224-34-2
2.5g
$2492.0 2023-09-19
Enamine
EN300-1785088-10.0g
3-amino-2-(2-methoxy-3-methylphenyl)-2-methylpropan-1-ol
1553224-34-2
10g
$5467.0 2023-06-02
Enamine
EN300-1785088-0.05g
3-amino-2-(2-methoxy-3-methylphenyl)-2-methylpropan-1-ol
1553224-34-2
0.05g
$1068.0 2023-09-19
Enamine
EN300-1785088-0.5g
3-amino-2-(2-methoxy-3-methylphenyl)-2-methylpropan-1-ol
1553224-34-2
0.5g
$1221.0 2023-09-19
Enamine
EN300-1785088-1.0g
3-amino-2-(2-methoxy-3-methylphenyl)-2-methylpropan-1-ol
1553224-34-2
1g
$1272.0 2023-06-02
Enamine
EN300-1785088-5g
3-amino-2-(2-methoxy-3-methylphenyl)-2-methylpropan-1-ol
1553224-34-2
5g
$3687.0 2023-09-19
Enamine
EN300-1785088-0.25g
3-amino-2-(2-methoxy-3-methylphenyl)-2-methylpropan-1-ol
1553224-34-2
0.25g
$1170.0 2023-09-19
Enamine
EN300-1785088-5.0g
3-amino-2-(2-methoxy-3-methylphenyl)-2-methylpropan-1-ol
1553224-34-2
5g
$3687.0 2023-06-02
Enamine
EN300-1785088-1g
3-amino-2-(2-methoxy-3-methylphenyl)-2-methylpropan-1-ol
1553224-34-2
1g
$1272.0 2023-09-19

Additional information on 3-amino-2-(2-methoxy-3-methylphenyl)-2-methylpropan-1-ol

Exploring the Potential of 3-amino-2-(2-methoxy-3-methylphenyl)-2-methylpropan-1-ol (CAS No. 1553224-34-2) in Modern Research

The compound 3-amino-2-(2-methoxy-3-methylphenyl)-2-methylpropan-1-ol (CAS No. 1553224-34-2) has garnered significant attention in the scientific community due to its unique structural properties and potential applications. With a molecular formula that combines an amino group, a methoxy-substituted phenyl ring, and a methylpropan-1-ol backbone, this molecule offers a versatile platform for drug discovery and material science. Researchers are particularly interested in its chiral centers and hydrogen-bonding capabilities, which make it a promising candidate for asymmetric synthesis and enzyme inhibition studies.

In recent years, the demand for highly selective bioactive molecules has surged, driven by advancements in precision medicine and green chemistry. 3-amino-2-(2-methoxy-3-methylphenyl)-2-methylpropan-1-ol aligns with these trends, as its methoxy and methyl substitutions can influence pharmacokinetics and reduce metabolic degradation. A growing body of literature explores its role in modulating G-protein-coupled receptors (GPCRs), a hot topic in neurodegenerative disease research. Users frequently search for terms like "GPCR modulators with low toxicity" or "phenylpropanolamine derivatives," highlighting the relevance of this compound in contemporary studies.

From a synthetic chemistry perspective, the CAS No. 1553224-34-2 compound exemplifies the importance of scaffold diversification. Its 2-methylpropan-1-ol moiety allows for easy functionalization, making it a valuable intermediate in multicomponent reactions. Online queries such as "building blocks for drug design" or "amino alcohol applications" reflect the broader interest in such adaptable molecules. Furthermore, its lipophilic balance (LogP) and polar surface area (PSA) metrics are frequently analyzed in computational chemistry forums, underscoring its utility in QSAR modeling.

Beyond pharmaceuticals, 3-amino-2-(2-methoxy-3-methylphenyl)-2-methylpropan-1-ol has potential in agrochemicals and specialty materials. Its methoxy group enhances stability under UV exposure, a property highly sought after in photostabilizer additives. Environmental scientists are also investigating its biodegradability profile, responding to popular searches like "eco-friendly chemical intermediates." As regulatory frameworks evolve, compounds with low ecotoxicity and high synthetic efficiency—like this one—are gaining traction.

In conclusion, CAS No. 1553224-34-2 represents a multifaceted tool for researchers tackling challenges in medicinal chemistry, catalysis, and sustainable material design. Its structural features address key industry pain points, from bioavailability enhancement to process optimization. As AI-driven drug discovery accelerates, this compound’s SAR (Structure-Activity Relationship) data will likely feature prominently in machine learning datasets, further solidifying its role in next-generation research.

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